REACTION_CXSMILES
|
CC(C[Al]CC(C)C)C.C([O:12][C:13](=O)[CH:14]=[CH:15][C:16]1[CH:21]=[CH:20][C:19]([CH3:22])=[CH:18][C:17]=1[N+:23]([O-:25])=[O:24])C.O>C1COCC1>[CH3:22][C:19]1[CH:20]=[CH:21][C:16]([CH:15]=[CH:14][CH2:13][OH:12])=[C:17]([N+:23]([O-:25])=[O:24])[CH:18]=1 |^1:3|
|
Name
|
|
Quantity
|
0.0255 mol
|
Type
|
reactant
|
Smiles
|
CC(C)C[Al]CC(C)C
|
Name
|
|
Quantity
|
0.0085 mol
|
Type
|
reactant
|
Smiles
|
C(C)OC(C=CC1=C(C=C(C=C1)C)[N+](=O)[O-])=O
|
Name
|
|
Quantity
|
80 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
20 mL
|
Type
|
reactant
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-35 °C
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred at −35° C. for 15 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The mixture was half-evaporated
|
Type
|
ADDITION
|
Details
|
CH2Cl2 was added
|
Type
|
FILTRATION
|
Details
|
The mixture was filtered over celite
|
Type
|
WASH
|
Details
|
Celite was washed with CH2Cl2
|
Type
|
WASH
|
Details
|
The filtrate was washed with H2O
|
Type
|
CUSTOM
|
Details
|
The organic layer was separated
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (over MgSO4)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
the solvent was evaporated
|
Reaction Time |
15 min |
Name
|
|
Type
|
|
Smiles
|
CC1=CC(=C(C=C1)C=CCO)[N+](=O)[O-]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |